molecular formula C8H15N3S2 B3336113 Methyl 3-(3,4,5,6-tetrahydro-2H-azepin-7-YL)dithiocarbazate CAS No. 18596-83-3

Methyl 3-(3,4,5,6-tetrahydro-2H-azepin-7-YL)dithiocarbazate

Cat. No.: B3336113
CAS No.: 18596-83-3
M. Wt: 217.4 g/mol
InChI Key: RXQXXGTXRWRWGF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 3-(3,4,5,6-tetrahydro-2H-azepin-7-YL)dithiocarbazate involves several steps. One common synthetic route includes the reaction of 3,4,5,6-tetrahydro-2H-azepine with methyl isothiocyanate under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 3-(3,4,5,6-tetrahydro-2H-azepin-7-YL)dithiocarbazate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-(3,4,5,6-tetrahydro-2H-azepin-7-YL)dithiocarbazate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(3,4,5,6-tetrahydro-2H-azepin-7-YL)dithiocarbazate involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Methyl 3-(3,4,5,6-tetrahydro-2H-azepin-7-YL)dithiocarbazate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and reactivity.

Properties

IUPAC Name

methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)carbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3S2/c1-13-8(12)11-10-7-5-3-2-4-6-9-7/h2-6H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQXXGTXRWRWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NNC1=NCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390631
Record name ST50114401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18596-83-3
Record name NSC251766
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50114401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 3-(3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YL)DITHIOCARBAZATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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